SODIUM ACETATE-1-13C-2-D3

Catalog No.
S1794350
CAS No.
102212-93-1
M.F
C2D3NaO2
M. Wt
86.06
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SODIUM ACETATE-1-13C-2-D3

CAS Number

102212-93-1

Product Name

SODIUM ACETATE-1-13C-2-D3

Molecular Formula

C2D3NaO2

Molecular Weight

86.06

Sodium acetate-1-13C-2-d3 (CAS: 102212-93-1) is a highly specialized, dual-labeled isotopic tracer featuring a 13C-enriched carboxyl carbon and a fully deuterated methyl group [1]. With a molecular weight of 86.04 g/mol, it is fundamentally distinct from standard unlabeled acetate [2]. It is heavily utilized as a precursor in metabolic flux analysis, biomolecular NMR, and mass spectrometry (MS)-based metabolomics [3]. For procurement teams and principal investigators, the value of this specific isotopologue lies in its precise M+4 mass shift and its lack of adjacent 13C atoms, which fundamentally alter its analytical behavior and workflow fit compared to unlabeled or uniformly labeled acetate [4].

Substituting this dual-labeled compound with uniformly labeled sodium acetate-13C2 or singly labeled sodium acetate-1-13C severely compromises analytical resolution in complex assays [1]. In mass spectrometry, M+1 or M+2 tracers overlap with the natural isotopic envelope of endogenous metabolites, necessitating mathematically intensive and error-prone deconvolution [2]. In nuclear magnetic resonance (NMR) spectroscopy, uniformly 13C-labeled acetate introduces strong 13C-13C homonuclear scalar coupling that splits signals and clutters spectra. Procurement of the exact 1-13C-2-d3 form is therefore a strict requirement for achieving clean, decoupled NMR singlets and unambiguous M+4 MS mass shifts [3].

Evasion of Natural Isotopic Interference in MS-Based Metabolomics

In LC-MS and GC-MS workflows, natural 13C abundance creates background noise at M+1 and M+2 positions for all endogenous metabolites. By utilizing Sodium acetate-1-13C-2-d3, researchers induce an M+4 mass shift in primary downstream targets [1]. This +4 Da shift pushes the tracer signal entirely outside the natural isotopic envelope, whereas Sodium acetate-1-13C (M+1) or Sodium acetate-13C2 (M+2) signals suffer from direct baseline overlap[2].

Evidence DimensionMass shift and isotopic envelope overlap
Target Compound DataM+4 shift (86.04 g/mol); zero overlap with natural M+1/M+2 envelope
Comparator Or BaselineSodium acetate-13C2 (M+2 shift) or Sodium acetate-1-13C (M+1 shift)
Quantified Difference+2 to +3 Da additional mass clearance compared to standard 13C-labeled acetates, eliminating mathematical isotopic stripping.
ConditionsLC-MS/GC-MS metabolic flux analysis

Eliminates the computational burden and error margins associated with isotopic deconvolution, directly improving the quantitative accuracy of flux measurements.

Elimination of Homonuclear 13C Scalar Coupling in Biomolecular NMR

Uniformly labeled tracers like Sodium acetate-13C2 introduce adjacent 13C atoms, resulting in strong homonuclear scalar coupling that splits NMR signals into complex multiplets[1]. Sodium acetate-1-13C-2-d3 contains only a single 13C atom at the carboxyl position, flanked by a 12C-D3 methyl group[2]. This structural arrangement completely prevents 13C-13C J-coupling, yielding sharp, easily resolvable singlets in 13C NMR when deuterium decoupled.

Evidence Dimension13C-13C Homonuclear Scalar Coupling (1JCC)
Target Compound Data0 Hz (no adjacent 13C atoms; yields a singlet)
Comparator Or BaselineSodium acetate-13C2 (~50-60 Hz coupling constant; yields doublets)
Quantified Difference100% reduction in 13C-13C coupling interference, drastically reducing spectral crowding.
Conditions13C NMR spectroscopy of complex biological extracts

Allows researchers to resolve crowded NMR spectra without requiring advanced decoupling pulse sequences or multidimensional NMR time.

Simultaneous Tracking of Divergent Metabolic Fates

When acetate is converted to acetyl-CoA, the carboxyl carbon (C1) and methyl group (C2) enter divergent metabolic pathways; C1 is heavily oxidized to CO2 in the TCA cycle, while C2 is preferentially incorporated into lipid elongation[1]. Sodium acetate-1-13C-2-d3 provides orthogonal labels (13C and D3) in a single molecule [2]. Compared to using a purely deuterated or purely 13C-labeled tracer, this dual-label approach allows simultaneous tracking of both oxidative and lipogenic pathways.

Evidence DimensionNumber of orthogonally trackable metabolic moieties per molecule
Target Compound Data2 distinct labels (13C for carboxyl, D3 for methyl)
Comparator Or BaselineSodium acetate-13C2 or Sodium acetate-d3 (1 trackable moiety type)
Quantified Difference2x increase in trackable pathway divergence per unit of tracer procured.
ConditionsIn vivo or in vitro cell culture tracing of the TCA cycle versus lipogenesis

Halves the number of experimental replicates required to map divergent acetyl-CoA pathways, significantly reducing overall tracer and cell culture costs.

High-Resolution Metabolic Flux Analysis (MFA)

Ideal for LC-MS/GC-MS workflows where the M+4 mass shift is critical for avoiding natural isotopic background noise, allowing for precise quantification of acetyl-CoA flux into the TCA cycle without complex deconvolution algorithms [1].

Biomolecular NMR and Protein Expression

Essential for structural biology applications where researchers require a carbon source that provides a distinct 13C label without the spectral clutter of 13C-13C homonuclear coupling, ensuring sharp, readable spectra[2].

Dual-Pathway Lipidomics and Energy Metabolism Studies

Optimal for studies needing to simultaneously track the oxidative fate of the carboxyl group (via 13C) and the lipogenic fate of the methyl group (via D3) in cancer metabolism or stem cell differentiation models [3].

Dates

Last modified: 08-15-2023

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